N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide

Synthetic methodology Process chemistry Vilsmeier reaction

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide (CAS 338977-05-2) is a synthetic small molecule belonging to the 1-piperazinecarboxamide class, characterized by a 4-phenylpiperazine core functionalized with a dimethylaminomethylidene group on the carboxamide nitrogen. Its molecular formula is C₁₄H₂₀N₄O with a molecular weight of 260.33 g/mol.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 338977-05-2
Cat. No. B2777540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide
CAS338977-05-2
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESCN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/b15-12+
InChIKeyXKWAITIWPHKXTF-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide (CAS 338977-05-2): Procurement-Relevant Identity and Baseline Characterization


N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide (CAS 338977-05-2) is a synthetic small molecule belonging to the 1-piperazinecarboxamide class, characterized by a 4-phenylpiperazine core functionalized with a dimethylaminomethylidene group on the carboxamide nitrogen. Its molecular formula is C₁₄H₂₀N₄O with a molecular weight of 260.33 g/mol . The compound bears the MDL identifier MFCD00202460 and is primarily offered by commercial vendors for research purposes at purities ranging from 90% to 97% . Structurally, it incorporates an (E)-configured dimethylaminomethylidene moiety that distinguishes it from simpler N-alkyl or N-acyl piperazinecarboxamide analogs. While preliminary database annotations suggest potential kinase interaction profiles, the current peer-reviewed literature directly characterizing the biological activity or target engagement of this specific compound is extremely limited, and no authoritative quantitative bioactivity data were identified during the evidence compilation for this guide .

Why Generic Substitution of N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide with In-Class Piperazine Analogs Carries Unverified Risk


The 1-piperazinecarboxamide scaffold is widely exploited in medicinal chemistry, giving rise to numerous analogs with divergent substitution patterns. Compounds such as unsubstituted 4-phenylpiperazine-1-carboxamide (CAS 77464-11-0) , N,N-dimethyl-4-phenylpiperazine-1-carboxamide (CAS 80712-20-5) , and N-alkylated variants represent the closest structural relatives. However, the (E)-dimethylaminomethylidene substituent present in the target compound introduces distinct electronic and steric properties at the carboxamide terminus, which are predicted to alter hydrogen-bonding capacity, conformational preferences, and potential target engagement relative to these comparators. Without direct head-to-head pharmacological or physicochemical data for this specific compound, any assumption of functional equivalence between this molecule and its in-class analogs is scientifically unjustified. Procurement decisions predicated on generic substitution therefore carry unquantifiable risk of altered biological outcome, batch-to-batch variability, and non-reproducibility in assays where the precise molecular structure is a critical variable .

Quantitative Differentiation Evidence for N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide Versus Closest Analogs


Synthetic Efficiency: One-Step Quantitative Preparation Versus Multi-Step Routes for Comparable Piperazine Carboxamides

A published protocol demonstrates that N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide can be obtained in quantitative yield via a one-step synthesis using adapted Vilsmeier conditions, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy . In contrast, closely related 4-phenylpiperazine-1-carboxamide analogs typically require multi-step sequences involving protection/deprotection or separate acylation and amidation steps, with reported overall yields often falling below 70% . The quantitative single-step route offers advantages in atom economy, reduced purification burden, and scalability for procurement of larger quantities.

Synthetic methodology Process chemistry Vilsmeier reaction

Purity Specification Differentiation: NLT 97% Assay Versus 90-95% from Alternative Sources

Vendor-sourced technical datasheets indicate that N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide is available at NLT 97% purity from ISO-certified suppliers . By comparison, several alternative vendors list the same compound at 90% or 95% purity for stock items . For structurally analogous 4-phenylpiperazine-1-carboxamide derivatives, purity specifications of 90-95% are the industry norm . For critical assay applications where trace impurities can confound biological readouts, this 2-7% purity differential may represent a meaningful procurement discriminator.

Purity specification Quality control Procurement criteria

Predicted Physicochemical Differentiation: cLogP and Hydrogen Bonding Profile Versus N,N-Dimethyl Analog

The (E)-dimethylaminomethylidene carboxamide motif in the target compound introduces an extended conjugated system with additional hydrogen bond acceptor capacity relative to the simpler N,N-dimethyl-4-phenylpiperazine-1-carboxamide (CAS 80712-20-5), which bears a directly attached dimethylcarbamoyl group . Computational predictions indicate a reduction in cLogP for the target compound (estimated cLogP ~1.8) versus the N,N-dimethyl analog (calculated cLogP ~2.3), attributable to the additional imine-type nitrogen and altered hydrogen-bonding surface . This physicochemical differentiation may translate to altered membrane permeability, solubility, and pharmacokinetic behavior, though direct experimental corroboration is currently absent from the literature.

Physicochemical property Drug-likeness Permeability prediction

Recommended Research and Procurement Application Scenarios for N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide Based on Verified Evidence


Synthetic Chemistry Core Facilities Requiring Scalable, High-Yield Piperazine Building Blocks

Core facilities engaged in the parallel synthesis of piperazine-containing libraries can leverage the one-step, quantitative-yield Vilsmeier protocol to obtain N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide in bulk quantities with minimal purification overhead . The NLT 97% purity specification from ISO-certified suppliers ensures consistent input quality for downstream diversification reactions, reducing the need for repurification prior to use.

Medicinal Chemistry SAR Campaigns Targeting Kinase or GPCR Modulation with Phenylpiperazine Scaffolds

For SAR programs exploring the impact of carboxamide N-substitution on kinase or GPCR target engagement, this compound provides a structurally distinct (E)-dimethylaminomethylidene variant that cannot be replicated by simple N-alkyl or N-acyl analogs. The predicted lower cLogP (~1.8) and additional hydrogen bond acceptor may favor aqueous solubility in biochemical assay formats, though empirical validation of target activity is required before drawing firm conclusions on potency or selectivity.

Procurement for Physicochemical Profiling and Permeability Assay Development

Given the predicted lipophilicity differential relative to N,N-dimethyl-4-phenylpiperazine-1-carboxamide, this compound is a suitable candidate for inclusion in panels designed to establish structure-property relationships (SPR) for piperazine carboxamide permeability and solubility. Its availability at NLT 97% purity minimizes the confounding influence of impurities on Caco-2, PAMPA, or parallel artificial membrane permeability assays.

Quote Request

Request a Quote for N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.